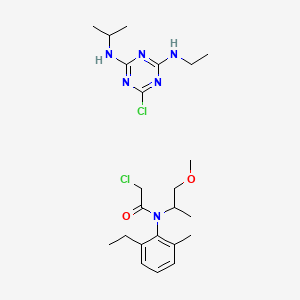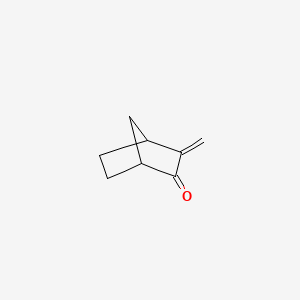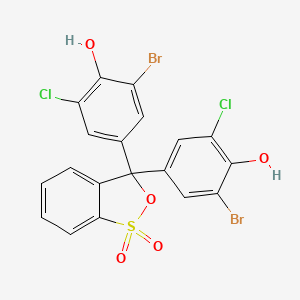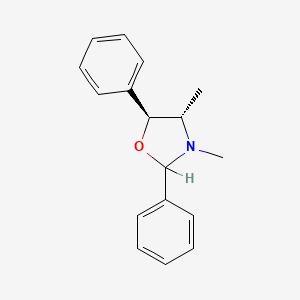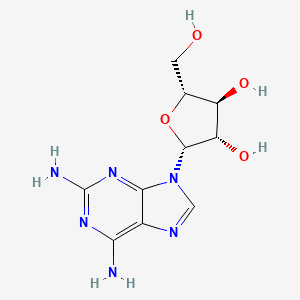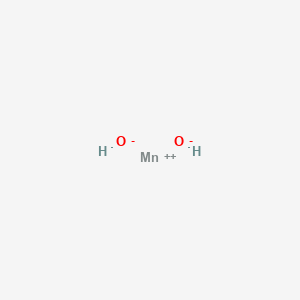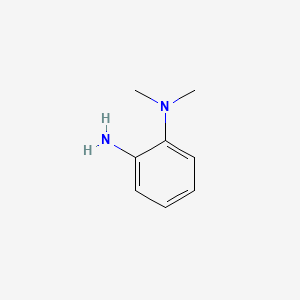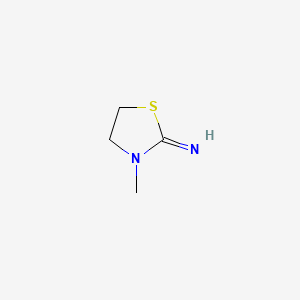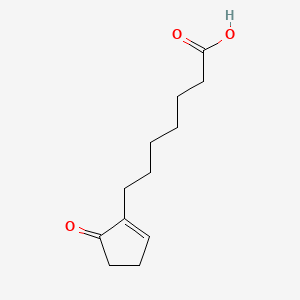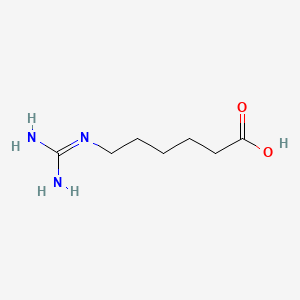
6-Guanidinohexanoic acid
説明
Synthesis Analysis
The synthesis of guanidino amino acids, structurally related to Arginine, involves combining alpha- and gamma-amino acid with a guanidinium group in the main chain. These compounds can be synthesized with different protecting groups, yielding luminescent guanidino amino acids signaling carboxylate binding by change of emission intensity (Suhs & König, 2006). Additionally, the synthesis of related compounds involves starting from natural siastatin B, leading to compounds related to zanamivir and oseltamivir, inhibitors of influenza virus neuraminidases (Shitara et al., 2000).
Molecular Structure Analysis
Analysis of molecular and crystal structures of guanidino compounds reveals complexity in the hydrogen bonding network. For instance, isostructural salts of L-arginine analog, (S)-2-amino-3-guanidinopropanoic acid, show a detailed hydrogen bonding pattern, indicating the structural complexity and diversity of guanidino compounds (Rejnhardt & Daszkiewicz, 2020).
Chemical Reactions and Properties
Guanidino compounds participate in a variety of chemical reactions. For example, reactions of 2-guanidino-1-cyclohexanol with ketals and acetals yield N,O-cyclohexylidene derivatives, showcasing the reactivity and potential for synthesis of complex molecules (Takagi et al., 1976).
科学的研究の応用
Application in Biochemistry
Application in Lactam Biosynthesis
6-Guanidinohexanoic acid is used in the field of lactam biosynthesis . In a study, an Acyl-CoA Ligase from Streptomyces aizunensis was used for lactam biosynthesis . The enzyme ORF26, involved in the biosynthesis of ECO-02301 in Streptomyces aizunensis, demonstrated ligase activity toward 6-guanidinohexanoic acid . This enzyme has a broad substrate spectrum and can cyclize 6-aminocaproic acid into ε-caprolactam . Recombinant E. coli expressing ORF26 produced caprolactam when 6-aminocaproic acid was added to the culture medium .
Application in Immunology
6-Guanidinohexanoic acid is used in the field of immunology . A new amiloride analogue, “amiloride-caproic acid,” was synthesized, coupled to albumin, and used as a hapten to raise anti-amiloride antibodies in rabbits . The antibodies were affinity purified with an amiloride affinity column and characterized .
Application in Solar Cell Production
Application in Pharmaceutical Synthesis
Application in Agrochemical Synthesis
Application in Green Synthesis of Hydroxamic Acid
6-Guanidinohexanoic acid is used in the field of green synthesis of hydroxamic acid . Hydroxamic acids are the derivatives of hydroxylamine and carboxylic acid . These produce stable chelates with metal ions and are important constituents of several useful compounds . Hydroxamic acids find application as insecticides, antifungal agents, antimicrobials, siderophores and plant growth regulators, anti-HIV, antimalarial, antineoplastic agents, tumor suppressers, MMP inhibitors, and other robust applications in health care . These are also used in nuclear technology and wastewater treatment .
Application in Modified Nucleic Acids
6-Guanidinohexanoic acid is used in the field of modified nucleic acids . Modified nucleic acids, also called xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics . Indeed, several therapeutics based on modified nucleic acids have recently been approved and many more are under clinical .
将来の方向性
特性
IUPAC Name |
6-(diaminomethylideneamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-7(9)10-5-3-1-2-4-6(11)12/h1-5H2,(H,11,12)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYIDKTTPXCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216755 | |
| Record name | epsilon-Guanidinocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Guanidinohexanoic acid | |
CAS RN |
6659-35-4 | |
| Record name | 6-[(Aminoiminomethyl)amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epsilon-Guanidinocaproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-Guanidinocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-guanidinohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



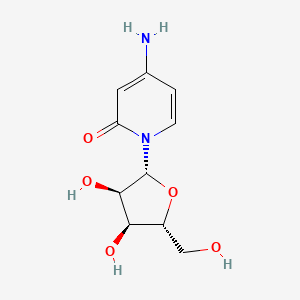
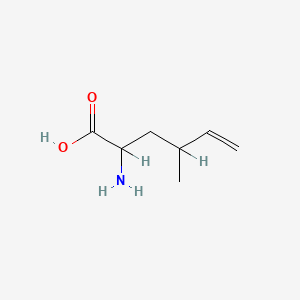
![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)
